Cyclohexanecarboxaldehyde, oxime

Catalog No.
S13615102
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanecarboxaldehyde, oxime

Product Name

Cyclohexanecarboxaldehyde, oxime

IUPAC Name

(NE)-N-(cyclohexylmethylidene)hydroxylamine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2/b8-6+

InChI Key

NOVKEGXMRQTKSK-SOFGYWHQSA-N

Canonical SMILES

C1CCC(CC1)C=NO

Isomeric SMILES

C1CCC(CC1)/C=N/O

Cyclohexanecarboxaldehyde oxime is a chemical compound with the molecular formula C7H13NO\text{C}_7\text{H}_{13}\text{NO} and a molecular weight of 127.18 g/mol. It is also known by its IUPAC name, N-(cyclohexylmethylidene)hydroxylamine. This compound is characterized by the presence of a hydroxylamine functional group, which is derived from cyclohexanecarboxaldehyde through an oximation reaction. Cyclohexanecarboxaldehyde oxime typically appears as a colorless to light yellow liquid or solid, depending on its purity and form.

  • Nucleophilic Addition: It can react with nucleophiles such as Grignard reagents to form amines. For example, reacting with phenylmagnesium bromide followed by acidic workup yields an amine product .
  • Hydrolysis: Under acidic or basic conditions, cyclohexanecarboxaldehyde oxime can hydrolyze to yield cyclohexanecarboxylic acid and ammonia.
  • Dehydration: It can also undergo dehydration to form nitriles under specific conditions, such as heating or in the presence of dehydrating agents.

Cyclohexanecarboxaldehyde oxime can be synthesized through the following methods:

  • Oximation of Cyclohexanecarboxaldehyde: The primary method involves treating cyclohexanecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to facilitate the formation of the oxime .

    Reaction Scheme:
    Cyclohexanecarboxaldehyde+HydroxylamineBaseCyclohexanecarboxaldehyde oxime\text{Cyclohexanecarboxaldehyde}+\text{Hydroxylamine}\xrightarrow{\text{Base}}\text{Cyclohexanecarboxaldehyde oxime}
  • Alternative Synthesis Routes: Other synthetic routes may involve the use of different nitrogen sources or variations in reaction conditions, such as temperature and solvent choice, to optimize yield and purity.

Cyclohexanecarboxaldehyde oxime has various applications in research and industry:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound can be utilized in analytical methods for detecting aldehydes and ketones due to its reactivity with electrophiles.
  • Research Tool: As a research compound, it is valuable for studies involving hydroxylamines and their derivatives.

Interaction studies involving cyclohexanecarboxaldehyde oxime have primarily focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential role as a building block in organic synthesis and its behavior under different chemical environments. Further research could explore its interactions in biological systems to assess any pharmacological implications.

Cyclohexanecarboxaldehyde oxime shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaKey Features
Cyclohexanone oximeC6H11NODerived from cyclohexanone; similar reactivity but lacks the aldehyde group.
Benzaldehyde oximeC7H7NOContains a benzene ring; used in organic synthesis; exhibits different reactivity due to aromaticity.
Acetophenone oximeC9H9NOA ketone-derived oxime; used in pharmaceuticals; differing steric effects compared to cyclohexane derivatives.
Cyclopentanecarbaldehyde oximeC6H11NOSimilar structure but smaller ring size; may exhibit different physical properties.

Uniqueness

Cyclohexanecarboxaldehyde oxime is unique due to its specific ring structure (cyclohexane) combined with the aldehyde-derived oxime functionality, which influences its chemical behavior and potential applications in organic synthesis compared to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

Explore Compound Types